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Compound of Interest

Compound Name: 5-Chloropyrazine-2-carbonitrile

Cat. No.: B1357153 Get Quote

5-Chloropyrazine-2-carbonitrile is a heterocyclic organic compound featuring a pyrazine ring

substituted with a chlorine atom and a cyano group.[1] This specific arrangement of functional

groups makes it a highly valuable and versatile building block in modern organic synthesis. The

pyrazine core itself is a "privileged" structure in medicinal chemistry, appearing in numerous

biologically active compounds and approved drugs due to its ability to form key hydrogen

bonds and other interactions with protein targets.[2][3][4][5]

The electron-deficient nature of the pyrazine ring, further enhanced by the electron-withdrawing

effects of both the chlorine atom and the nitrile group, activates the C5-position for nucleophilic

aromatic substitution (SNAr).[1] This inherent reactivity allows for the strategic introduction of a

wide array of functional groups, making 5-Chloropyrazine-2-carbonitrile a cornerstone

intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical

industries. This guide provides detailed application notes and protocols for its most common

and impactful transformations.

Physicochemical Properties and Safety Considerations
A clear understanding of the reagent's properties and hazards is paramount for its safe and

effective use in the laboratory.
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Property Value Reference

IUPAC Name 5-chloropyrazine-2-carbonitrile [6]

CAS Number 36070-75-4 [1][6]

Molecular Formula C₅H₂ClN₃ [1][6]

Molecular Weight 139.54 g/mol [1][6]

Appearance Solid [7]

Synonyms 2-Chloro-5-cyanopyrazine [6][8]

Safety Profile: 5-Chloropyrazine-2-carbonitrile is a hazardous substance and must be

handled with appropriate precautions.

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious

eye irritation. May cause respiratory irritation.[6][8]

Handling: Use in a well-ventilated area, preferably a fume hood. Wear personal protective

equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a

lab coat.[8] Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash

hands thoroughly after handling.[8]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong acids, bases, and oxidizing agents.[8]

Application 1: Keystone Intermediate in Antiviral
Synthesis (Favipiravir)
One of the most significant applications of pyrazine derivatives is in the development of

antiviral agents. 5-Chloropyrazine-2-carbonitrile can be a precursor in certain synthetic

routes toward broad-spectrum antiviral drugs like Favipiravir (T-705), which has shown activity

against various RNA viruses.[9][10] While multiple synthetic pathways to Favipiravir exist, many

involve the strategic manipulation of a substituted pyrazine core where halogenation is a key

step.[10][11][12][13] The following represents a conceptual workflow illustrating how a
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chloropyrazine nitrile scaffold is transformed into the final active pharmaceutical ingredient

(API).

Conceptual Workflow: From Chloropyrazine to
Favipiravir
The synthesis involves a sequence of nucleophilic substitution, hydrolysis, and functional group

interconversion. The initial substitution of the chlorine atom is a critical step that leverages the

inherent reactivity of the starting material.
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Caption: Conceptual synthesis pathway from 5-chloropyrazine-2-carbonitrile to Favipiravir.
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Application 2: Nucleophilic Aromatic Substitution
(SNAr) Reactions
The electron-deficient pyrazine ring makes the chlorine atom at the C5 position an excellent

leaving group for SNAr reactions.[1][14] This allows for the straightforward introduction of

nitrogen, oxygen, and sulfur nucleophiles, providing access to a vast chemical space of

substituted pyrazines.

General Mechanism and Causality
The reaction proceeds via a two-step addition-elimination mechanism.

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, forming a

resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative

charge is delocalized onto the electronegative nitrogen atoms of the pyrazine ring and the

nitrile group, which stabilizes the intermediate and facilitates its formation.

Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the

chloride ion, yielding the substituted pyrazine product.

The choice of base and solvent is critical. A base is often required to deprotonate the

nucleophile (e.g., an amine or thiol), increasing its nucleophilicity. Aprotic polar solvents like

DMF, DMSO, or THF are commonly used as they can solvate the cation of the base without

deactivating the nucleophile.[7]

Protocol 1: Synthesis of 5-Aminopyrazine-2-carbonitrile
Derivatives
This protocol describes a general procedure for the reaction of 5-Chloropyrazine-2-
carbonitrile with an amine nucleophile.

Materials:

5-Chloropyrazine-2-carbonitrile (1.0 eq)

Desired primary or secondary amine (1.1 - 1.5 eq)
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Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 eq)

Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Argon or Nitrogen atmosphere

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere, add 5-Chloropyrazine-2-
carbonitrile and the chosen anhydrous solvent.

Add the amine nucleophile, followed by the base (e.g., Et₃N).[7]

Heat the reaction mixture to a temperature between 60-80 °C. The causality for heating is to

provide sufficient activation energy for the nucleophilic attack and overcome the energy

barrier of the reaction.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material

is consumed.

Upon completion, cool the mixture to room temperature. If DMF was used, dilute the reaction

mixture with ethyl acetate and wash extensively with water and brine to remove the high-

boiling point solvent.

If THF was used, concentrate the mixture under reduced pressure.

Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

Wash the organic layer sequentially with water and saturated sodium chloride (brine)

solution.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography to yield the desired 5-

aminopyrazine-2-carbonitrile derivative.
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Caption: Workflow for the synthesis of 5-aminopyrazine-2-carbonitrile derivatives.

Application 3: Palladium-Catalyzed Cross-Coupling
Reactions
The chloro-substituent on the pyrazine ring can also participate in transition-metal-catalyzed

cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful

tool for forming carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl

structures which are prevalent in many kinase inhibitors and other pharmaceuticals.

Causality of Key Reagents in Suzuki-Miyaura Coupling
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): The palladium(0) species is the active

catalyst. It initiates the catalytic cycle by undergoing oxidative addition into the carbon-

chlorine bond of the pyrazine.[15]

Organoboron Reagent (Ar-B(OH)₂): This is the source of the aryl or heteroaryl group to be

coupled.
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Base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃): The base is crucial. It activates the organoboron

reagent by forming a more nucleophilic boronate complex ("ate" complex), which facilitates

the transmetalation step where the organic group is transferred from boron to the palladium

center.[15][16]

Ligand (e.g., PPh₃): Phosphine ligands stabilize the palladium catalyst, prevent its

precipitation as palladium black, and modulate its reactivity to promote the desired oxidative

addition and reductive elimination steps.[15]

Protocol 2: Suzuki-Miyaura Coupling of 5-
Chloropyrazine-2-carbonitrile
This protocol provides a general method for coupling an arylboronic acid with 5-
Chloropyrazine-2-carbonitrile.

Materials:

5-Chloropyrazine-2-carbonitrile (1.0 eq)

Arylboronic acid (1.2 - 1.5 eq)

Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

Base: Anhydrous Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0

eq)

Solvent System: Toluene/Ethanol/Water or Dioxane/Water

Argon or Nitrogen atmosphere

Procedure:

In a Schlenk flask, combine 5-Chloropyrazine-2-carbonitrile, the arylboronic acid, the

base, and the palladium catalyst.

Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

This is critical because the active Pd(0) catalyst can be oxidized by atmospheric oxygen,
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deactivating it.

Add the degassed solvent system via syringe. Degassing the solvents (e.g., by sparging with

argon for 15-20 minutes) is essential to remove dissolved oxygen.

Heat the reaction mixture to 80-100 °C with vigorous stirring.

Monitor the reaction by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic

salts. Wash the pad with additional ethyl acetate.

Transfer the filtrate to a separatory funnel and wash with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purify the resulting crude solid by column chromatography or recrystallization to obtain the 5-

arylpyrazine-2-carbonitrile product.

Application 4: Hydrolysis of the Nitrile Group
The nitrile group at the C2 position can be hydrolyzed to a carboxylic acid or an amide. 5-

Chloropyrazine-2-carboxylic acid is itself a valuable intermediate for further derivatization, such

as in the synthesis of amides via coupling chemistry.[17][18]

Protocol 3: Hydrolysis to 5-Chloropyrazine-2-carboxylic
Acid
This protocol describes a green chemistry approach using lithium hydroxide for the hydrolysis

of the corresponding ester, which can be derived from the nitrile. A direct hydrolysis of the nitrile

can also be achieved under strong acidic or basic conditions. The following is based on the

hydrolysis of the methyl ester precursor.[17][19][20]

Materials:
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Methyl 5-chloropyrazine-2-carboxylate (1.0 eq) (obtainable from 5-Chloropyrazine-2-
carbonitrile)

Lithium Hydroxide (LiOH) (1.0 - 1.1 eq)

Water

Procedure:

In a round-bottom flask, dissolve lithium hydroxide in water.

Add the methyl 5-chloropyrazine-2-carboxylate to the LiOH solution.

Stir the mixture at room temperature. The reaction is typically complete within a few hours.

Monitor by TLC, observing the disappearance of the starting ester.

Once the reaction is complete, carefully acidify the aqueous solution with a concentrated

acid (e.g., HCl) to a pH of approximately 2-3 while cooling in an ice bath. The carboxylic acid

product will precipitate out of the solution.

Collect the solid product by vacuum filtration.

Wash the solid with cold water to remove any remaining salts.

Dry the product under vacuum to yield pure 5-Chloropyrazine-2-carboxylic acid.

This "green" method is advantageous as it avoids the use of organic solvents in the reaction

and work-up, simplifying the procedure and reducing environmental impact.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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